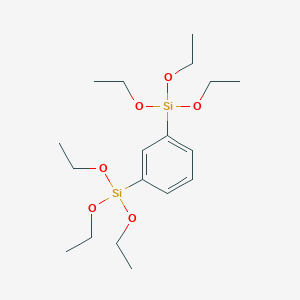

1,3-Bis(triethoxysilyl)benzol

Übersicht

Beschreibung

1,3-Bis(triethoxysilyl)benzene is an organosilicon compound with the molecular formula C18H34O6Si2. It is characterized by the presence of two triethoxysilyl groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its reactivity in various chemical reactions, particularly in the field of materials science and organic synthesis .

Wissenschaftliche Forschungsanwendungen

1,3-Bis(triethoxysilyl)benzene has a wide range of applications in scientific research, including:

Biology: Employed in the development of biosensors and biofunctional materials due to its ability to form stable siloxane bonds.

Medicine: Investigated for its potential in drug delivery systems and medical imaging.

Wirkmechanismus

Target of Action

1,3-Bis(triethoxysilyl)benzene is a silicon-based nucleophile . It primarily targets palladium (Pd) in Pd-catalyzed cross-coupling reactions . The role of this compound is to act as a reactive species in these reactions .

Mode of Action

The compound interacts with its target, palladium, in cross-coupling reactions . This interaction results in the formation of new chemical bonds, which is a key step in the synthesis of a variety of complex organic compounds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of organically-modified silica networks . These networks are used in the preparation of silica aerogels, which have a variety of applications, including thermal insulation and drug delivery .

Pharmacokinetics

Given its use in the synthesis of silica aerogels, it’s likely that the compound’s bioavailability is influenced by the properties of these materials .

Result of Action

The primary result of 1,3-Bis(triethoxysilyl)benzene’s action is the formation of organically-modified silica networks . These networks can be used to create silica aerogels with a variety of properties, including high porosity and thermal insulation . Additionally, these aerogels can be chemically doped with silica-functionalized magnetite nanoparticles, which imparts magnetic behavior to the aerogels .

Action Environment

The action of 1,3-Bis(triethoxysilyl)benzene is influenced by several environmental factors. For instance, the synthesis of silica aerogels requires the careful control of factors such as the choice of surfactants, the ethanol-water volume ratio, and the molar ratio of tetraethoxysilane (TEOS) to 1,3-Bis(triethoxysilyl)benzene . These factors can significantly influence the properties of the resulting aerogels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(triethoxysilyl)benzene can be synthesized through the co-condensation of tetraethoxysilane and 1,3-bis(triethoxysilyl)benzene using surfactants such as dodecylamine and cetyltrimethylammonium bromide as templates . The reaction typically involves the following steps:

- Mixing tetraethoxysilane and 1,3-bis(triethoxysilyl)benzene in the presence of surfactants.

- Adjusting the ethanol-water volume ratio and the molar ratio of tetraethoxysilane to 1,3-bis(triethoxysilyl)benzene.

- Allowing the reaction to proceed under controlled temperature and pH conditions to form highly monodisperse hybrid organosilica spheres.

Industrial Production Methods

Industrial production of 1,3-bis(triethoxysilyl)benzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(triethoxysilyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol groups.

Reduction: Reduction reactions can convert the triethoxysilyl groups to silane groups.

Substitution: The triethoxysilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of silanol groups.

Reduction: Formation of silane groups.

Substitution: Formation of various organosilicon compounds with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Bis(triethoxysilyl)benzene: Similar to 1,3-bis(triethoxysilyl)benzene but with triethoxysilyl groups at the 1 and 4 positions.

1,4-Bis(trimethoxysilyl)benzene: Contains trimethoxysilyl groups instead of triethoxysilyl groups.

1,4-Bis(dimethylsilyl)benzene: Features dimethylsilyl groups instead of triethoxysilyl groups.

Uniqueness

1,3-Bis(triethoxysilyl)benzene is unique due to its specific positioning of triethoxysilyl groups, which imparts distinct reactivity and properties compared to its isomers and analogs. This unique structure allows for the formation of highly monodisperse hybrid organosilica spheres, making it valuable in various applications .

Eigenschaften

IUPAC Name |

triethoxy-(3-triethoxysilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBRVZDGOJHHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469322 | |

| Record name | 1,3-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16067-99-5 | |

| Record name | 1,3-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

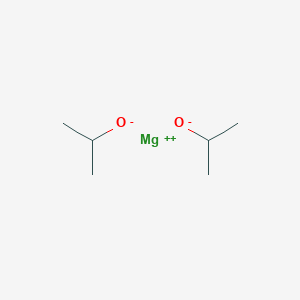

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3-Bis(triethoxysilyl)benzene suitable for creating porous low-k films?

A1: 1,3-Bis(triethoxysilyl)benzene acts as a bridging organic group in organosilicate glass (OSG) based low-k films. These films require controlled porosity to achieve the desired low dielectric constant (k-value). The structure of 1,3-Bis(triethoxysilyl)benzene, with its two triethoxysilyl groups connected to a benzene ring, allows it to co-condense with other precursors like tetraethoxysilane (TEOS). This co-condensation forms a siloxane network with embedded benzene rings, influencing the film's final porosity and mechanical properties [, ].

Q2: How does the ratio of 1,3-Bis(triethoxysilyl)benzene to other precursors affect the properties of the final film?

A2: Research has shown that varying the molar ratio of 1,3-Bis(triethoxysilyl)benzene to 1,3,5-tris(triethoxysilyl)benzene significantly impacts the film's characteristics []. For instance, different ratios lead to variations in:

Q3: Are there any challenges in using 1,3-Bis(triethoxysilyl)benzene for low-k film fabrication?

A3: One challenge is achieving the desired mechanical strength. While incorporating benzene bridges generally improves mechanical properties compared to methyl-terminated films, using 1,3-Bis(triethoxysilyl)benzene alone may not be sufficient to reach significant improvements []. Further research into optimizing precursor ratios or incorporating other bridging groups could be necessary. Additionally, the presence of oxygen-deficient defects, potentially linked to incomplete transformation of Si-OC2H5 groups during curing, can lead to UV-induced luminescence, which might be undesirable in certain applications [].

Q4: Beyond low-k films, are there other applications for 1,3-Bis(triethoxysilyl)benzene?

A4: Yes, 1,3-Bis(triethoxysilyl)benzene can be used to create highly ordered mesoporous silica materials with a unique pore wall structure []. This organized structure arises from the self-assembly of 1,3-Bis(triethoxysilyl)benzene with surfactants during synthesis. These materials have potential applications in areas like catalysis, adsorption, and separation science, thanks to their high surface area and ordered pore structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)